2-Chloro-N-[(4-chlorothiophen-2-yl)methyl]-N-(1,5-dimethylpyrazol-4-yl)acetamide
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Description
The compound “2-Chloro-N-[(4-chlorothiophen-2-yl)methyl]-N-(1,5-dimethylpyrazol-4-yl)acetamide” is a chemical with the molecular formula C12H13Cl2N3OS. It is a derivative of acetamide, which is a family of organic compounds sharing the common functional group RCO-NH2, where R represents an alkyl or aryl group .
Synthesis Analysis
The synthesis of similar acetamide derivatives has been reported in the literature . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of this compound includes a chlorothiophene group, a dimethylpyrazole group, and an acetamide group. The exact structure would need to be confirmed through spectroanalytical methods such as NMR and IR .Future Directions
Properties
IUPAC Name |
2-chloro-N-[(4-chlorothiophen-2-yl)methyl]-N-(1,5-dimethylpyrazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3OS/c1-8-11(5-15-16(8)2)17(12(18)4-13)6-10-3-9(14)7-19-10/h3,5,7H,4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURSFWVKXLBLIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)N(CC2=CC(=CS2)Cl)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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